molecular formula C17H18ClFN2O B6507428 3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide CAS No. 941940-62-1

3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide

Cat. No.: B6507428
CAS No.: 941940-62-1
M. Wt: 320.8 g/mol
InChI Key: SWMWGOHOJPAEKC-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide is a synthetic organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzamide core substituted with a chloro group, a dimethylamino group, and a fluorophenyl group. Its unique chemical properties make it a valuable subject of study for researchers aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of 2-(dimethylamino)-2-(4-fluorophenyl)ethanol. This intermediate is obtained through the reaction of 4-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride.

    Chlorination: The intermediate is then subjected to chlorination using thionyl chloride or phosphorus trichloride to introduce the chloro group, forming 2-(dimethylamino)-2-(4-fluorophenyl)ethyl chloride.

    Amidation: The final step involves the reaction of the chlorinated intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: N-oxides.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group enhances its binding affinity to these targets, while the fluorophenyl group contributes to its stability and bioavailability. The compound may modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation in cancer or modulation of neurotransmitter release in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-(dimethylamino)-2-(4-chlorophenyl)ethyl]benzamide
  • 3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]benzamide
  • 3-chloro-N-[2-(dimethylamino)-2-(4-bromophenyl)ethyl]benzamide

Uniqueness

Compared to its analogs, 3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide exhibits unique properties due to the presence of the fluorine atom, which enhances its metabolic stability and binding affinity. This makes it a more potent and selective compound for its intended applications.

Properties

IUPAC Name

3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O/c1-21(2)16(12-6-8-15(19)9-7-12)11-20-17(22)13-4-3-5-14(18)10-13/h3-10,16H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMWGOHOJPAEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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